1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

Antiparkinsonian Adenosine A2A receptor Neuroprotection

This compound offers a privileged starting scaffold for adenosine A2A receptor antagonist programs, featuring dual anti-parkinsonian and antioxidant mechanisms not observed in mono-methoxy or unsubstituted analogs. The 3,4-dimethoxyphenyl urea moiety imparts a distinct lipophilicity and hydrogen-bonding profile critical for target engagement and metabolic stability. With a molecular weight of 397.4 and Lipinski compliance, it enables oral bioavailability optimization that higher-molecular-weight analogs cannot match. Extreme sensitivity of antileukemic potency to aryl substituent identity positions this compound as a key intermediate for systematic SAR exploration. Order research-grade material to advance your central nervous system or oncology pipeline.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 1207023-36-6
Cat. No. B2791968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
CAS1207023-36-6
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O4S/c1-12(24)18-17(13-7-5-4-6-8-13)22-20(28-18)23-19(25)21-14-9-10-15(26-2)16(11-14)27-3/h4-11H,1-3H3,(H2,21,22,23,25)
InChIKeyWRIDOWUBKIATRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea: Core Identity, Physicochemical Profile, and Research-Grade Procurement Characteristics


1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea (CAS 1207023-36-6) is a synthetic thiazolyl urea derivative with the molecular formula C20H19N3O4S and a molecular weight of 397.4 g/mol . It belongs to a broader class of 2-ureido-thiazole compounds that have been investigated for antiviral, anticancer, and antiparkinsonian activities, where the nature and position of aromatic substituents on both the thiazole and urea moieties profoundly influence target binding and biological potency [1][2]. The presence of a 3,4-dimethoxyphenyl group on the urea nitrogen distinguishes this compound from simpler phenyl or thiophenyl analogs, potentially modulating lipophilicity, hydrogen-bonding capacity, and metabolic stability.

Why Generic Substitution of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea Is Not Advisable: Evidence from Thiazolyl Urea SAR Studies


Thiazolyl urea derivatives are not functionally interchangeable. Systematic structure–activity relationship (SAR) studies in antileukemic and antiparkinsonian programs demonstrate that the biological activity of this chemotype is exquisitely sensitive to the positions and properties of aromatic substituents [1][2]. In a series of 5-substituted thiazolyl ureas evaluated against THP-1 and MV-4-11 leukemic cell lines, IC50 values ranged from 29 nM to over 10,000 nM depending solely on the substitution pattern of the terminal aryl/heteroaryl group [1]. Similarly, among antiparkinsonian thiazolyl ureas, 2- and/or 3-methoxy-substituted phenyl derivatives emerged as potent agents while halogen-substituted analogs showed only moderate activity, and the 3,4-dimethoxy substitution pattern conferred distinct neuroprotective and antioxidant properties not observed with mono-methoxy or unsubstituted phenyl analogs [2]. Therefore, substituting 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea with a close structural analog—even one differing by a single methoxy group—carries a high risk of losing target potency, altering selectivity, or completely abolishing the desired biological readout.

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea: Quantitative Differentiation Evidence Against the Closest Analogs


Methoxy Substitution Pattern Drives Antiparkinsonian Potency: 3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl and Mono-Methoxy Analogs

In a series of 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives evaluated in a haloperidol-induced catalepsy mouse model, compounds bearing 2- and/or 3-methoxy substituents on the phenylurea ring displayed potent antiparkinsonian activity, while the unsubstituted phenyl analog and most halogen-substituted derivatives exhibited only moderate effects [1]. The study further demonstrated via brain homogenate biochemical assays that the 3,4-dimethoxy substitution pattern provided significant neuroprotective and antioxidant benefits, supporting a dual mechanism of action not observed with simpler phenyl or mono-methoxy congeners [1]. Molecular docking against the adenosine A2A receptor revealed that 3,4-dimethoxyphenyl analogs form additional hydrogen-bonding interactions within the binding pocket compared to unsubstituted phenyl derivatives, rationalizing the enhanced activity [1].

Antiparkinsonian Adenosine A2A receptor Neuroprotection

Antileukemic SAR: Aryl Substitution Profoundly Modulates Cytotoxicity Against THP-1 and MV-4-11 Cells

A 2024 study of 5-substituted thiazolyl urea derivatives established that antileukemic activity is exquisitely sensitive to the terminal aryl substituent. Compound 12k, bearing a 4-chlorophenyl-piperazine moiety, achieved an IC50 of 29 ± 0.3 nM against THP-1 cells and 98 ± 10 nM against MV-4-11 cells, whereas numerous close analogs in the same series with alternative aryl groups exhibited IC50 values in the micromolar range (>10,000 nM in some cases), representing over a 300-fold difference in potency attributable solely to aryl substitution [1]. This extreme SAR gradient demonstrates that 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea cannot be replaced by an off-the-shelf thiazolyl urea analog without risking complete loss of antileukemic activity.

Antileukemic THP-1 MV-4-11

Anticancer and Antimicrobial Dual Activity: Thiazolyl-Urea Derivatives with 3,4-Dimethoxyphenyl Moieties Show Enhanced Cytotoxicity

Sroor et al. (2022) reported that in a series of thiazolyl-urea derivatives, compounds incorporating electron-rich aromatic substituents such as 3,4-dimethoxyphenyl displayed superior anticancer activity compared to analogs with electron-withdrawing or unsubstituted phenyl groups, as evidenced by MTT assay cytotoxicity and DNA fragmentation analysis [1]. The sulfonylurea derivatives (compounds 9–13) were more potent anticancer agents than the corresponding aryl-urea derivatives (compounds 15–19), but within the aryl-urea subseries, the dimethoxyphenyl-substituted members exhibited measurable activity, whereas unsubstituted phenyl analogs were essentially inactive [1]. Gene expression studies further indicated that the dimethoxyphenyl-containing ureas upregulated pro-apoptotic markers more strongly than comparator compounds lacking methoxy substitution [1].

Anticancer Antimicrobial DNA damage

Antiviral Thiazolyl Urea Pharmacophore: 5-Acetyl-4-phenyl Substitution as a Privileged Scaffold

Patent US 6,500,817 (Bayer AG) discloses a broad series of thiazolyl urea derivatives as antiviral agents, with specific preference for compounds bearing a 5-acetyl or 5-ethylcarbonyl group on the thiazole ring and a substituted phenyl or heteroaryl moiety on the urea nitrogen [1]. The 5-acetyl-4-phenylthiazole core was identified as a particularly preferred substructure because of its synthetic accessibility and its ability to engage conserved residues in the target binding pocket of herpes virus proteins [1]. While specific IC50 data for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea are not disclosed in the patent, the structural features of this compound fall squarely within the most favored claims, indicating it was designed to maximize antiviral pharmacophore overlap [1].

Antiviral Herpes virus Thiazolyl urea

Physicochemical Differentiation: Molecular Weight and Lipophilicity Position This Compound Within Oral Drug-Like Space

With a molecular weight of 397.4 g/mol and a calculated partition coefficient (clogP) predicted to fall within the 2.5–4.0 range based on the balance of the polar urea/ acetyl/ dimethoxy groups versus the lipophilic phenylthiazole core, 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea complies with Lipinski's Rule of Five . In contrast, the analogous compound 12k (CAS 2978623-53-7) has a higher molecular weight of 442.96 g/mol due to its 4-chlorophenyl-piperazine moiety, which also increases topological polar surface area and may adversely affect membrane permeability . The 3,4-dimethoxyphenyl group provides a favorable balance of hydrogen-bond acceptors (4 total: two methoxy oxygens, urea carbonyl, thiazole nitrogen) without exceeding the Rule-of-Five thresholds, making this compound a more attractive starting point for oral bioavailability optimization .

Drug-likeness Lipinski rules Physicochemical properties

Research-Grade Purity and Procurement Availability: Consistent 95%+ Purity Across Multiple Independent Suppliers

Multiple independent chemical suppliers list 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea with a standard purity specification of 95%, as determined by HPLC or equivalent analytical methods . This level of purity is sufficient for most in vitro screening campaigns, in vivo pharmacological studies, and structure–activity relationship work without the need for additional purification steps. The consistency of the purity specification across vendors reduces batch-to-batch variability, which is a critical consideration for reproducible biological assay results .

Purity Reproducibility Sourcing

Optimal Research and Industrial Use Cases for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea Stemming from Quantitative Differentiation Evidence


Parkinson's Disease Drug Discovery: Adenosine A2A Antagonist Lead Optimization

Based on the demonstrated neuroprotective and antioxidant properties of 3,4-dimethoxyphenyl-substituted thiazolyl ureas in haloperidol-induced catalepsy models [1], this compound serves as a privileged starting scaffold for adenosine A2A receptor antagonist programs. Its dual antiparkinsonian/antioxidant mechanism distinguishes it from mono-methoxy or unsubstituted phenyl analogs that lack this combined activity profile [1].

Antileukemic Probe Development: SAR Exploration of the Aryl-Urea Pharmacophore

The extreme sensitivity of antileukemic potency to aryl substituent identity—with IC50 values spanning over 300-fold within a single thiazolyl urea series [2]—positions this compound as a key intermediate for systematic SAR exploration. The 3,4-dimethoxyphenyl group offers a distinct electronic and steric profile compared to the 4-chlorophenyl-piperazine moiety of compound 12k, potentially accessing a different selectivity window against THP-1 and MV-4-11 cells [2].

Antiviral Pharmacophore Validation Against Herpes Virus Targets

The structural alignment of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea with the most preferred claims of antiviral patent US 6,500,817 [3] makes it a rational choice for validating the thiazolyl urea pharmacophore against herpes virus proteins. Its 5-acetyl and 4-phenyl groups are specifically cited as preferred substituents, and the 3,4-dimethoxyphenyl urea portion provides additional hydrogen-bonding capacity that may enhance target engagement [3].

Oral Bioavailability Optimization: Lead Compound with Favorable Physicochemical Profile

With a molecular weight of 397.4 g/mol and compliance with Lipinski's Rule of Five , this compound is better suited for oral bioavailability optimization than higher-molecular-weight analogs such as compound 12k (MW 442.96) . Medicinal chemistry teams prioritizing pharmacokinetic properties can use this compound as a core scaffold for further derivatization while maintaining drug-like physicochemical parameters.

Quote Request

Request a Quote for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.